2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves multiple steps:
Formation of the Benzofuran Core: The benzofuran ring is typically synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Attachment of Functional Groups: The 2,2-dimethyl group and the 7-yl oxy group are introduced through specific organic reactions, often involving proton quantum tunneling to minimize side reactions and maximize yield.
Final Assembly: The thiourea moiety is attached to the benzofuran core through a series of substitution reactions, resulting in the final compound.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often involving sodium borohydride or lithium aluminum hydride, can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential as a drug candidate for treating various diseases, including cancer and viral infections, is being explored.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins and enzymes, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide can be compared with other benzofuran derivatives:
Benzothiophene Derivatives: These compounds have similar biological activities but differ in their core structure, which includes a sulfur atom instead of an oxygen atom.
Other Benzofuran Compounds: Compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone have been studied for their anticancer activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-20(2)11-13-5-4-6-16(18(13)27-20)26-12-17(24)22-23-19(28)21-14-7-9-15(25-3)10-8-14/h4-10H,11-12H2,1-3H3,(H,22,24)(H2,21,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWXCSDWWYBWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=S)NC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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